(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate, also known as (S)-tert-butyl 2-amino-3-indolepropanoate, is a chemical compound with the molecular formula . This compound is classified as an amino acid derivative, specifically an indole-based amino acid ester. The presence of the indole moiety suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The compound is sourced from various chemical databases, including PubChem and BenchChem, which provide detailed information on its structure, properties, and synthesis methods. It falls under the category of indole derivatives, which are known for their diverse biological activities, including effects on neurotransmitter systems and potential therapeutic applications.
The synthesis of (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate typically involves the esterification of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid with tert-butyl alcohol. This reaction is generally facilitated by acidic conditions to promote the formation of the ester bond.
The industrial production of this compound mirrors laboratory methods but is optimized for larger scales, utilizing continuous monitoring of reaction parameters such as temperature and pH to maximize yield and purity.
The molecular structure of (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate features a tert-butyl group attached to the carboxylic acid portion of the amino acid. The indole ring contributes to its unique chemical properties.
(S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate undergoes several types of chemical reactions:
Common reaction conditions include:
Major products from these reactions include oxidized indole derivatives and substituted amino indole derivatives.
The mechanism of action for (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate involves its interaction with various molecular targets within biological systems. The indole ring is known for its ability to bind to multiple receptors, influencing key biological processes such as neurotransmission and cellular signaling pathways. This interaction may modulate enzyme activity and receptor function, contributing to its potential therapeutic effects.
Key chemical properties include:
Relevant analytical data includes Nuclear Magnetic Resonance spectra and High Resolution Mass Spectrometry results that confirm its identity and purity .
(S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate has several scientific applications:
This compound's unique properties make it a valuable tool in both research and industrial applications within the fields of chemistry and pharmacology .
The direct esterification of L-tryptophan with tert-butyl alcohol under acidic conditions constitutes a fundamental route to this protected amino acid ester. This approach leverages the nucleophilicity of the carboxylic acid oxygen while requiring precise control of reaction conditions to prevent decomposition of the acid-sensitive indole ring or racemization at the α-carbon. The reaction typically employs stoichiometric or excess tert-butyl alcohol with acid catalysts such as sulfuric acid, p-toluenesulfonic acid (TsOH), or Lewis acids under anhydrous conditions. Critical parameters include maintaining temperatures below 40°C to minimize racemization risk and employing molecular sieves to sequester water, thereby shifting the equilibrium toward ester formation [9].
A significant advancement involves Boc-protection prior to esterification. N-Boc-L-tryptophan methyl ester serves as a key intermediate in this strategy, where initial esterification with methanol under mild conditions (e.g., thionyl chloride/methanol) minimizes epimerization risks. Subsequent transesterification employs tert-butyl alcohol with titanium(IV) isopropoxide or tin(II) catalysts under reduced pressure to drive equilibrium toward the thermodynamically stable tert-butyl ester. This sequential protection-esterification-transesterification route demonstrates superior enantiopurity retention (>99% ee) compared to direct esterification methods, albeit with increased synthetic steps [9]. Alternative approaches utilize carbodiimide-mediated coupling (DCC/DMAP) between N-Boc-L-tryptophan and tert-butyl alcohol, providing excellent yields with minimal racemization but generating stoichiometric waste that complicates purification [5].
Table 1: Comparative Esterification Conditions for (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate Synthesis
Method | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | ee Retention (%) |
---|---|---|---|---|---|
Direct Esterification | Conc. H₂SO₄ | 25 | 48 | 65-70 | 92-95 |
Acid Chloride/Alcohol | SOCl₂, then t-BuOH | 0 → 25 | 16 | 85 | >99 |
Transesterification (Me→t-Bu) | Ti(OiPr)₄ | 80 | 8 | 78 | >99 |
Carbodiimide Coupling | DCC/DMAP | 25 | 24 | 90 | >99 |
While esterification strategies start from enantiomerically pure tryptophan, de novo asymmetric synthesis provides access to both enantiomers and allows structural diversification. Iridium-catalyzed C-H borylation exemplifies this approach for synthesizing non-natural derivatives. This methodology enables direct functionalization at the electronically challenging C7 position of the indole ring. A representative synthesis utilizes N-Boc-L-tryptophan methyl ester with the iridium complex [Ir(OMe)(COD)]₂ and ligand 4,4′-di-tert-butyl-2,2′-bipyridine in tetrahydrofuran. Subsequent treatment with bis(pinacolato)diboron (B₂pin₂) at 60°C achieves high regioselectivity for the 7-borylated product, which can undergo further transformations prior to esterification. This method preserves the existing stereocenter while introducing valuable functional handles for pharmaceutical applications [9].
For non-proteinogenic analogs, chiral auxiliary approaches prove indispensable. Evans' oxazolidinones or Oppolzer's sultams facilitate diastereoselective alkylation of glycine equivalents. The tert-butyl ester can be installed either before or after the key bond-forming step. Chiral phase-transfer catalysis (PTC) provides another powerful strategy, utilizing Cinchona-derived catalysts like N-(9-anthracenylmethyl)cinchonidinium bromide for alkylation of tert-butyl glycinate Schiff bases. These reactions proceed under mild conditions (aqueous NaOH/organic solvent biphasic systems) with enantioselectivities exceeding 90% ee, enabling direct construction of the target molecule's backbone [3].
Semipreparative chiral HPLC serves as a resolution strategy when asymmetric synthesis proves challenging. Utilizing polysaccharide-based stationary phases (Chiralpak IB, Chiralcel OD-H) or Pirkle-type columns (Whelk-O1) with hexane/isopropanol mobile phases achieves baseline separation of racemic tert-butyl tryptophanate derivatives. This technique proves particularly valuable for purifying fluorinated analogs where subtle steric and electronic differences enhance chiral discrimination. Optimal resolution occurs under normal-phase conditions with 2-10% isopropanol, achieving >99% ee for collected fractions suitable for pharmaceutical applications [3].
Table 2: Asymmetric Methods for Chiral Center Installation
Methodology | Key Catalyst/Reagent | Critical Parameters | Enantioselectivity |
---|---|---|---|
Iridium-Catalyzed Borylation | [Ir(OMe)(COD)]₂ / dtbpy | Anhydrous THF, 60°C, N₂ atmosphere | >99% ee retention |
Phase-Transfer Catalysis | N-Anthracenylmethylcinchonidinium bromide | 50% NaOH, Toluene, -20°C | 90-94% ee |
Chiral HPLC Resolution | (S,S)-Whelk-O1 column | Hexanes:IPA (95:5), 1.0 mL/min | >99% ee |
Transitioning from laboratory synthesis to industrial production presents significant challenges in maintaining stereochemical integrity while achieving cost efficiency. Continuous flow reactors (Corning Advanced-Flow™ Reactors - AFR) provide transformative solutions through enhanced mass and heat transfer, precise residence time control, and inherent safety advantages when handling hazardous reagents or exothermic reactions. The synthesis of (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate benefits substantially from this technology, particularly during esterification and protection/deprotection steps [2] [4].
A representative industrial process employs a multi-stage flow system:
This integrated approach achieves residence times under 30 minutes per step, reducing epimerization to <0.5% compared to 2-5% in batch processes. Corning's AFR technology demonstrates particular advantages in seamless scale-up from laboratory to commercial production (milligrams to hundreds of kilograms) without re-optimization, as evidenced by their collaboration with BASF to scale an agrochemical intermediate production. The reactor's high surface-area-to-volume ratio (up to 20,000 m²/m³) enables rapid heat dissipation during exothermic steps, maintaining isothermal conditions (±1°C) critical for preserving stereochemical integrity [2] [8].
Process Analytical Technology (PAT) integration further enhances control. Inline FTIR spectroscopy (ReactIR™ with micro flow cell) monitors carboxylate disappearance (1710 cm⁻¹) and ester formation (1735 cm⁻¹), enabling real-time adjustment of stoichiometry and residence time. This closed-loop control system detects reaction completion instantaneously, preventing overexposure to acidic or basic conditions that might promote racemization. The combination of AFR technology with PAT reduces solvent consumption by 40% and increases overall yield to 92% while maintaining enantiomeric excess >99.5% [8].
Table 3: Continuous Flow Reactor Performance Metrics for Tryptophan Derivative Synthesis
Parameter | Batch Reactor Performance | Corning AFR Performance | Improvement Factor |
---|---|---|---|
Space-Time Yield (kg/m³/h) | 0.8 | 12.5 | 15.6x |
Epimerization (%) | 2.5 | <0.5 | 5x reduction |
Solvent Consumption (L/kg) | 120 | 45 | 62% reduction |
Temperature Control (°C) | ±10 | ±1 | 10x precision |
Reaction Time (h) | 48 | 0.5 | 96x faster |
Fluorinated analogs of tryptophan derivatives, particularly 3-fluorooxindoles, provide valuable case studies for understanding configurational stability in (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate. The introduction of fluorine at the chiral center significantly alters racemization kinetics due to its high electronegativity and small atomic radius, which perturb electron distribution and steric environment. Racemization typically proceeds through base-catalyzed enolization, forming a planar achiral enolate intermediate. Comparative studies between 3-methyl and 3-fluorooxindoles demonstrate that fluorine substitution decreases racemization rates by 2.5-fold (t₁/₂ = 82.5 min vs. 33.0 min for methyl analog under identical conditions with 0.1 equiv DBU at 25°C) [3].
The protecting group dramatically influences configurational stability. Systematic kinetic studies reveal that electron-donating groups (e.g., N-methyl) stabilize the chiral center by enhancing lactam resonance, reducing enolate formation. Conversely, electron-withdrawing groups (e.g., N-phenyl, N-Boc) accelerate racemization by facilitating deprotonation:
These findings directly inform handling protocols for (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate: maintaining neutral pH during processing, minimizing exposure to tertiary amines (e.g., DIPEA, DBU), and avoiding elevated temperatures (>40°C) during deprotection steps. When basic conditions are unavoidable (e.g., peptide coupling), sterically hindered bases like N,N-diisopropylethylamine (DIPEA) cause slower racemization (krac = 3.8 × 10⁻⁵ s⁻¹) compared to stronger bases like DBU (krac = 1.1 × 10⁻³ s⁻¹) [3].
Chemical deracemization strategies offer solutions when partial racemization occurs. Ni(II) complexes with chiral Schiff base ligands (e.g., N-(2-benzoylphenyl)-2,2-dimethyl-2-(1-phenylethylamino)acetamide) enable stereocorrection of racemic fluorinated amino acid esters through dynamic resolution. This approach leverages the differential crystallization kinetics of diastereomeric complexes. When applied to tert-butyl esters of ω-trifluoromethyl amino acids, deracemization achieves >98% de with 85-90% yield, providing a valuable recovery pathway for enantiopure material [5].
Table 4: Configurational Stability of Fluorinated Tryptophan Analogs Under Basic Conditions
Compound | Protecting Group | Base (equiv.) | krac (s⁻¹) | t1/2 (min) |
---|---|---|---|---|
3-Fluorooxindole | N-Methyl | DBU (0.1) | 2.7 × 10⁻⁵ | 427.8 |
3-Fluorooxindole | N-Boc | DBU (0.1) | 1.2 × 10⁻⁴ | 96.3 |
3-Fluorooxindole | N-Phenyl | DBU (0.1) | 1.4 × 10⁻⁴ | 82.5 |
3-Methyloxindole | N-Phenyl | DBU (0.1) | 3.5 × 10⁻⁴ | 33.0 |
(S)-tert-Butyl Trp derivative | None | DIPEA (2.0) | 3.8 × 10⁻⁵ | 303.7 (extrapolated) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7